molecular formula C11H16N2O4S B2880397 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 879502-02-0

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B2880397
CAS No.: 879502-02-0
M. Wt: 272.32
InChI Key: OCKHEPQMWWPCNK-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid (CAS: 879502-02-0) is a Boc-protected amino acid derivative with a molecular formula of C₁₁H₁₆N₂O₄S and a molecular weight of 272.33 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group, enhancing stability during synthetic processes.
  • A propanoic acid backbone, contributing to acidity (pKa ~4–5) and enabling participation in peptide coupling reactions.

This compound is utilized as a building block in peptide synthesis and medicinal chemistry, particularly for introducing thiazole motifs into target molecules. Its spectral data (¹H/¹³C NMR, IR) confirm the presence of characteristic signals, such as a carboxyl proton singlet at ~12.30 ppm and thiazole ring protons at 6.71–7.18 ppm .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(9(14)15)6-8-12-4-5-18-8/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHEPQMWWPCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879502-02-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid
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Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, also known by its CAS number 879502-02-0, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C11H16N2O4S
  • Molecular Weight : 272.32 g/mol
  • CAS No. : 879502-02-0
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antiviral and antimicrobial agent. Below are key findings from the literature.

Antiviral Activity

Research indicates that derivatives of β-amino acids, including those containing thiazole rings, exhibit antiviral properties. For example:

  • Compound A-87380 , a β-amino acid derivative similar to the target compound, demonstrated an IC50 of 50 μM against neuraminidase, suggesting moderate antiviral activity .

Antibacterial Activity

The antibacterial potential of compounds with thiazole moieties has been documented:

  • A study on thiazole-containing compounds showed promising results against various bacterial strains. The introduction of specific substituents was crucial in enhancing their antimicrobial efficacy .

Anti-inflammatory Activity

In addition to antiviral and antibacterial activities, compounds similar to this compound have been evaluated for anti-inflammatory effects:

  • Research demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, showcasing their potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50/Activity LevelReference
AntiviralA-8738050 μM
AntibacterialThiazole DerivativeVaried (specifics not provided)
Anti-inflammatoryVarious DerivativesSignificant inhibition of TNFα production

Study on Antiviral Properties

A study published in Molecules investigated a series of β-amino acids with thiazole rings for their antiviral activity against the Tobacco Mosaic Virus (TMV). The results indicated that some compounds exhibited higher protective activity than standard treatments .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiazole derivatives. It found that these compounds significantly inhibited LPS-induced TNFα production in whole blood cultures. This suggests that compounds like this compound could serve as leads for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues with Thiazole Isomers
Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Key Differences
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-4-yl)propanoic acid Thiazol-4-yl 134107-69-0 272.32 Nitrogen position in thiazole alters dipole moments and hydrogen-bonding capacity .
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid Thiazol-5-yl 1379860-51-1 272.33 Substitution at C5 may reduce steric hindrance compared to C2, affecting binding interactions .

Key Insights :

  • Thiazol-2-yl vs. 4-yl/5-yl: The 2-position places nitrogen adjacent to the propanoic acid chain, enabling stronger hydrogen bonding with biological targets compared to 4-yl/5-yl isomers .
  • Biological Activity : Thiazol-2-yl derivatives often exhibit enhanced antimicrobial activity due to improved interactions with bacterial enzymes .
Heterocycle-Substituted Analogues
Compound Name Heterocycle CAS Number Molecular Weight (g/mol) Key Differences
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl 56675-37-7 285.34 Replacing thiazole with thiophene removes nitrogen, reducing polarity and π-π stacking potential .
2-((Tert-butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid Triazol-4-yl N/A 406.37 Fluorine and triazole enhance metabolic stability and lipophilicity, suitable for radiopharmaceuticals .

Key Insights :

  • Thiophene vs.
  • Triazole Derivatives: Triazole-containing analogues show improved metal-coordination properties, useful in enzyme inhibition or radiotheranostics .
Complex Thiazole Derivatives
Compound Name Additional Groups CAS Number Molecular Weight (g/mol) Key Differences
3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid Acetyl, p-tolyl N/A 344.40 Acetyl group increases steric bulk, reducing reactivity but enhancing selectivity for hydrophobic binding pockets .
3-[3-(Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid Benzotriazolyl, hydroxyl N/A 395.45 Hydroxyl group improves solubility; benzotriazole enhances UV absorption, useful in photodynamic therapy .

Key Insights :

  • Acetylated Thiazoles : These derivatives are precursors for bioactive molecules, with acetyl groups enabling further functionalization via hydrolysis .
  • Benzotriazole Derivatives : The extended aromatic system improves π-π interactions, beneficial in materials science or enzyme inhibition .
Table 3.1: Physicochemical Properties
Property Target Compound Thiazol-4-yl Analogue Thiophen-2-yl Analogue
LogP 1.2 (predicted) 1.3 1.8
Water Solubility Low (Boc hydrophobicity) Low Moderate (thiophene)
pKa (COOH) ~4.5 ~4.4 ~4.6

Key Insights :

  • The target compound’s thiazol-2-yl group contributes to superior antimicrobial activity compared to 4-yl isomers .
  • Triazole derivatives exhibit stronger enzyme inhibition due to triazole-metal interactions .

Preparation Methods

Condensation Reactions for Thiazole Core Construction

The thiazole heterocycle is synthesized via condensation of β-chlorovinyl ketones with thiourea derivatives under reflux conditions. For instance, reacting 3-chloro-2-ketopropanoic acid with thiourea in acetone at 60–80°C generates 3-(1,3-thiazol-2-yl)propanoic acid as a key intermediate. This reaction exploits the nucleophilic attack of thiourea’s sulfur on the α-chloroketone, followed by cyclization to form the thiazole ring. The propanoic acid moiety is retained, positioning the thiazole at the β-carbon (Figure 1).

Optimization Insights :

  • Solvent Choice : Acetone or ethanol enhances reaction kinetics due to polar aprotic properties.
  • Temperature : Prolonged reflux (8–12 hours) ensures complete cyclization, confirmed by TLC.
  • Yield : 75–85% after recrystallization from methanol.

Introduction of the Amino Group

Reductive Amination of β-Keto Intermediates

The 2-amino group is introduced via reductive amination of 3-(thiazol-2-yl)-2-ketopropanoic acid. Sodium cyanoborohydride in ammonium acetate buffer (pH 6.5–7.5) selectively reduces the ketone to an amine while preserving the thiazole ring. This method achieves 70–80% yield but requires stringent pH control to avoid side reactions.

Gabriel Synthesis for Stereochemical Control

An alternative approach employs the Gabriel synthesis, where phthalimide potassium is alkylated with 3-(thiazol-2-yl)-2-bromopropanoic acid. Hydrolysis with hydrazine releases the primary amine, yielding 2-amino-3-(thiazol-2-yl)propanoic acid with >90% enantiomeric excess when chiral auxiliaries are used.

Boc Protection of the Amino Group

Boc-Cl Mediated Protection

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) with triethylamine as a base. Reaction at room temperature for 4–6 hours achieves quantitative conversion, confirmed by the disappearance of the amino proton signal at δ 1.5–2.0 ppm in ¹H NMR.

Conditions :

  • Molar Ratio : Boc-Cl (1.2 equiv), triethylamine (1.5 equiv).
  • Workup : Extraction with saturated NaHCO₃ removes excess reagent, followed by recrystallization from ethanol to attain >95% purity.

Boc Anhydride in Aqueous Media

For large-scale synthesis, di-tert-butyl dicarbonate (Boc anhydride) in a water-THF mixture (1:1) with NaOH (pH 8–9) offers a safer and scalable alternative. This method avoids anhydrous conditions and achieves 85–90% yield, though it requires careful pH monitoring to prevent hydrolysis.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Incorporating Boc-3-(thiazol-2-yl)alanine into SPPS workflows allows sequential coupling with other Boc-protected amino acids. EDC/HOBt activation in DMF facilitates amide bond formation, though thiazole’s electron-rich nature may necessitate longer coupling times (24–48 hours).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Loss of the NH₂ signal at δ 1.5–2.0 ppm post-Boc protection; thiazole protons resonate as doublets at δ 7.2–7.5 ppm.
  • IR : C=O stretch of the Boc group at 1690–1710 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹.
  • HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile/water).

Physicochemical Properties

Property Value Source
Molecular Weight 272.33 g/mol
Melting Point 86–88°C
logP 1.16
Solubility >50 mg/mL in DMSO

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